molecular formula C13H18N2O4 B12617966 Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate CAS No. 919772-97-7

Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate

Katalognummer: B12617966
CAS-Nummer: 919772-97-7
Molekulargewicht: 266.29 g/mol
InChI-Schlüssel: ODMISTBACUAONC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate is an organic compound with a complex structure that includes an ethyl ester, a carbamoyl group, and a phenoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate typically involves a multi-step process. One common method starts with the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base to form ethyl 2-(2-hydroxyphenoxy)acetate. This intermediate is then reacted with 2-aminoethyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl {4-[(2-aminoethyl)carbamoyl]phenoxy}acetate: Similar structure but with a different position of the carbamoyl group.

    N-(2-Hydroxyethyl)carbamic acid tert-butyl ester: Contains a carbamoyl group and an ethyl ester but lacks the phenoxy group.

Uniqueness

Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

919772-97-7

Molekularformel

C13H18N2O4

Molekulargewicht

266.29 g/mol

IUPAC-Name

ethyl 2-[2-(2-aminoethylcarbamoyl)phenoxy]acetate

InChI

InChI=1S/C13H18N2O4/c1-2-18-12(16)9-19-11-6-4-3-5-10(11)13(17)15-8-7-14/h3-6H,2,7-9,14H2,1H3,(H,15,17)

InChI-Schlüssel

ODMISTBACUAONC-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)COC1=CC=CC=C1C(=O)NCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.